[1,2,4]Triazolo[4,3-a]pyridin-6-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVISZMHLQZHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082448-58-5 | |
| Record name | [1,2,4]triazolo[4,3-a]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Preparation
- 2-Chloropyridine is commonly used as the initial pyridine source.
- Reaction with hydrazine hydrate (99%) yields 2-hydrazinopyridine (Intermediate 2).
Formation of Triazolopyridine Core
Introduction of Amino Group
Amide Derivatives Formation (Optional)
- The hydrochloride salt (Compound 6) can be reacted with various acid analogues in the presence of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to synthesize amide derivatives.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 2-Chloropyridine → 2-Hydrazinopyridine | Hydrazine hydrate (99%), reflux conditions | 2-Hydrazinopyridine (2) | Good | Hydrazine acts as nucleophile |
| 2-Hydrazinopyridine → Acyl hydrazide (3) | Chloroacetyl chloride, controlled temperature | Compound 3 | Good | Formation of acyl hydrazide intermediate |
| Compound 3 → 3-Chloromethyl triazolopyridine (4) | POCl₃, reflux or heating | Compound 4 | Moderate | Cyclization and chloromethylation |
| Compound 4 → Methyl amine derivative (5) | Methyl amine, nucleophilic substitution | Compound 5 | High | Displacement of chlorine by methyl amine |
| Compound 5 → Hydrochloride salt (6) | Boc anhydride (protection), HCl in dioxane (deprotection) | Compound 6 | High | Amino group protection/deprotection steps |
| Compound 6 → Amide derivatives | Reaction with acids + HATU coupling agent | Various amide derivatives | Variable | Enables structural diversification |
Summary Table of Key Intermediates and Reagents
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives as anticancer agents. For instance:
- Dual Inhibitors : A series of triazolo derivatives were synthesized and evaluated for their inhibitory activities against c-Met and VEGFR-2 kinases. One promising derivative exhibited IC values of 0.98 µM against A549 lung cancer cells and 1.05 µM against MCF-7 breast cancer cells .
| Compound | Target Kinase | IC (µM) | Cell Line |
|---|---|---|---|
| 17l | c-Met | 0.026 | A549 |
| 17l | VEGFR-2 | 2.6 | MCF-7 |
Neurological Disorders
Research indicates that derivatives of this compound may serve as positive allosteric modulators for receptors involved in neurological processes. This suggests potential applications in treating conditions like anxiety and depression due to their ability to modulate neurotransmitter systems.
Anti-inflammatory Properties
Studies have shown that some derivatives exhibit significant anti-inflammatory activity, making them candidates for developing new treatments for inflammatory diseases.
Ligands in Coordination Chemistry
The unique structural features of this compound allow it to act as a ligand for metal ions in coordination complexes. The amino group can participate in hydrogen bonding and coordination with metal ions, which is beneficial for creating new materials with specific electronic properties. This property has implications for catalysis and materials design .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- Iodine-Mediated Synthesis : Utilizing iodine (III) as an oxidizing agent to facilitate the formation of triazolopyridine derivatives.
- Reflux Methods : Employing solvents such as ethanol under reflux conditions to promote reaction completion.
These methods are essential for producing the compound in a laboratory setting and ensuring high yields for further applications.
Case Study 1: Anticancer Evaluation
In a study published by Jiangxi Provincial Key Laboratory of Drug Design and Evaluation, a series of triazolo derivatives were synthesized and tested against various cancer cell lines. The most effective compound demonstrated significant antiproliferative effects across multiple cell lines while inhibiting key signaling pathways involved in tumor growth .
Case Study 2: Neurological Modulation
A research group investigated the effects of this compound on neurotransmitter receptors. They found that certain derivatives could enhance receptor activity without direct agonism or antagonism, suggesting their role as allosteric modulators could lead to novel therapeutic strategies in treating neuropsychiatric disorders.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as myeloperoxidase and HIF prolyl hydroxylase, leading to various biological effects . The compound’s ability to bind to adenosine receptors also contributes to its pharmacological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share the [1,2,4]triazolo[4,3-a]pyridine core but differ in substituents, which critically influence their chemical behavior, stability, and applications.
Substitution at the 3-Position
Saturation of the Pyridine Ring
Functionalization at Other Positions
Key Research Findings
Biological Activity: 3-Methyl and tetrahydro derivatives show promise as tankyrase and kinase inhibitors, with IC₅₀ values in the nanomolar range.
Stability : Bromo and trifluoromethyl derivatives exhibit superior thermal stability compared to methyl analogs.
Biological Activity
[1,2,4]Triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, biochemical properties, and therapeutic potential based on recent research findings.
The primary target of this compound is PCAF (P300/CBP-associated factor) , a histone acetyltransferase involved in gene regulation. Inhibition of PCAF leads to significant changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Notably, certain derivatives exhibit potent cytotoxic effects against various cancer cell lines.
The compound interacts with several enzymes and proteins, influencing their activity. Key biochemical properties include:
- Enzyme Inhibition : It inhibits metabolic enzymes, impacting overall metabolic flux.
- Apoptosis Induction : In cancer cells, it modulates the expression of pro-apoptotic and anti-apoptotic genes to induce apoptosis.
- Cell Signaling Modulation : Alters signaling pathways that lead to changes in gene expression and metabolism.
Cellular Effects
Studies have shown that this compound affects various cell types:
- Cancer Cells : Induces apoptosis and reduces proliferation by inhibiting key metabolic enzymes.
- Normal Cells : Exhibits lower toxicity compared to its effects on cancer cells, indicating a degree of selectivity.
Temporal Effects in Laboratory Settings
Research indicates that the compound maintains stability under various conditions but can degrade over time. Long-term studies demonstrate sustained effects on cellular functions such as prolonged inhibition of metabolic enzymes and persistent changes in gene expression.
Chemical Reactions Analysis
The compound undergoes several chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like hydrogen peroxide to form oxides. |
| Reduction | Reduction using sodium borohydride or lithium aluminum hydride. |
| Substitution | Nucleophilic substitution reactions replace functional groups with nucleophiles. |
Scientific Research Applications
This compound has been explored for various applications:
- Anticancer Research : Potent inhibitors of PD-1/PD-L1 interactions have been identified among its derivatives. For instance, compound A22 showed an IC50 of 92.3 nM and enhanced interferon-gamma production in T-cell co-culture models .
- Antimalarial Activity : A library of compounds was synthesized and evaluated against Plasmodium falciparum, with some showing promising inhibitory concentrations (IC50 = 2.24 μM) against malaria parasites .
- Anticonvulsant Properties : Certain derivatives have been investigated for their potential as anticonvulsants due to their interaction with specific neural pathways .
Case Studies
Several studies highlight the biological activity of this compound:
- Cancer Cell Lines : A study demonstrated that derivatives exhibited anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values ranging from 0.15 μM to 2.85 μM for different compounds .
- Immunotherapy Potential : Research into PD-1/PD-L1 inhibitors revealed that the compound could enhance immune responses against tumors by modulating T-cell activity in vitro .
Q & A
Q. Table 1: Catalyst Screening for Oxidative Coupling (Selected Data)
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| I₂ | TBHP | 1,4-Dioxane | 74 |
| KI | TBHP | 1,4-Dioxane | 64 |
| TBAI | TBHP | 1,4-Dioxane | 37 |
How can regioselectivity challenges in substitution reactions be addressed?
Advanced Mechanistic Insight
Substitution patterns on the triazolopyridine core are influenced by electronic and steric factors. Chlorosulfonation at the C-6 position of triazolo[4,3-a]pyrimidines occurs preferentially due to the electron-deficient nature of the pyrimidine ring . For functionalization, computational DFT studies can predict reactive sites, while experimental validation via NMR monitoring ensures regiochemical control .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Safety Guidelines
The Safety Data Sheet (SDS) specifies that this compound is for research use only. Key precautions include:
- Use of PPE (gloves, lab coat, eye protection).
- Avoidance of inhalation/ingestion; work in a fume hood.
- Emergency contact: 1-352-323-3500 (24/7) for spills or exposure .
How should researchers resolve contradictions in reported synthetic yields?
Advanced Data Analysis
Discrepancies in yields (e.g., 37% with TBAI vs. 74% with I₂ ) often stem from catalyst efficiency, solvent polarity, or oxidant choice. Systematic optimization using Design of Experiments (DoE) or response surface methodology can identify critical variables. Cross-referencing NMR or LC-MS data with literature ensures reproducibility .
What strategies are used to evaluate pharmacological activity of derivatives?
Advanced Biological Screening
Derivatives are screened for bioactivity via:
- Enzyme inhibition assays : e.g., kinase or receptor binding studies using fluorescence polarization.
- Crystallographic studies : Co-crystallization with target proteins (e.g., benzodiazepine receptors ) to assess binding modes.
- In vivo models : Toxicity and efficacy testing in rodent models for lead optimization .
Which characterization techniques are essential for structural confirmation?
Q. Basic Analytical Workflow
- NMR (¹H/¹³C) : Assigns proton environments and confirms ring fusion.
- X-ray crystallography : Resolves regiochemistry, as seen in crystallographic studies of triazolopyridazine derivatives .
- HRMS : Validates molecular formula (e.g., C₆H₅N₃ for the core structure ).
How can computational modeling enhance synthetic design?
Q. Advanced Computational Methods
- DFT calculations : Predict electrophilic/nucleophilic sites for functionalization (e.g., C-6 vs. C-8 substitution ).
- Molecular docking : Screens derivatives against protein targets (e.g., antimicrobial enzymes ) to prioritize synthesis.
What functionalization strategies improve compound utility?
Q. Advanced Synthetic Modifications
- Nitro group introduction : Via nitration at C-6 for further reduction to amines (e.g., 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine ).
- Sulfonamide formation : Reacting with chlorosulfonic acid to yield sulfonamide derivatives (e.g., 1,2,4-Triazolo[4,3-a]pyridine-3-sulfonamide ).
How are green chemistry principles applied to its synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
